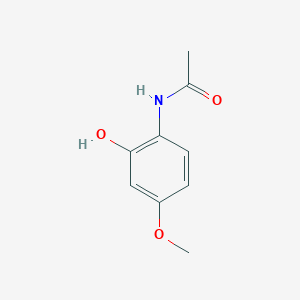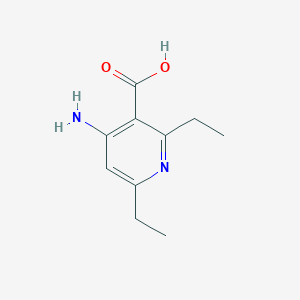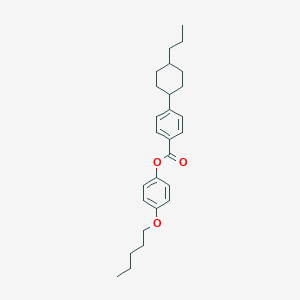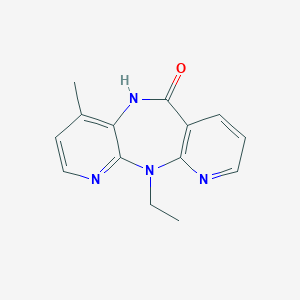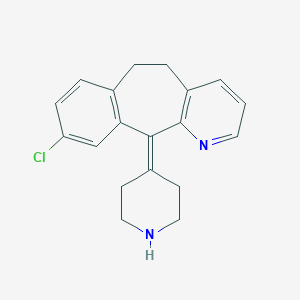
8-Dechloro-9-chloro Desloratadine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Dechloro-9-chloro Desloratadine is an impurity of Desloratadine, which is an active metabolite of Loratadine .
Synthesis Analysis
The synthesis of multicomponent crystal (MCC) of desloratadine was performed between desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .Molecular Structure Analysis
The molecular formula of 8-Dechloro-9-chloro Desloratadine is C19H19ClN2. The IUPAC name is 14-chloro-2-piperidin-4-ylidene-4-azatricyclo [9.4.0.0 3,8]pentadeca-1 (11),3 (8),4,6,12,14-hexaene .Physical And Chemical Properties Analysis
The molecular weight of 8-Dechloro-9-chloro Desloratadine is 310.82 g/mol. It has a computed XLogP3 value of 4.5, indicating its lipophilicity. It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzymatic Activity
- Enzymatic Formation : The formation of 3-hydroxydesloratadine, a major metabolite of desloratadine, involves the catalytic action of enzymes CYP2C8 and UGT2B10, followed by deconjugation. This process was elucidated through studies using human hepatocytes and liver microsomes, shedding light on the metabolic pathways of desloratadine (Kazmi et al., 2015).
Pharmacologic Profile
- Histamine H1-Receptor Binding : Desloratadine exhibits significant potency and selectivity in binding to the histamine H1-receptor. This property underlines its use in treating allergic conditions like rhinitis and chronic urticaria, as demonstrated by various studies (Henz, 2001).
Anti-Allergic and Anti-Inflammatory Effects
- Inhibition of Allergic Responses : Desloratadine has been observed to inhibit the expression of cell adhesion molecules and the generation and release of inflammatory mediators and cytokines, contributing to its efficacy in treating allergies and inflammation (Agrawal, 2001).
Molecular Interactions
- Complex Formation with β-Cyclodextrin : Studies involving NMR spectroscopy have shown that desloratadine forms a 1:1 inclusion complex with β-Cyclodextrin. This interaction could be crucial for understanding its pharmacokinetics and stability (Ali et al., 2007).
Analytical Methodologies
- Quantitative Analysis : Advanced analytical methods such as micellar liquid chromatography have been developed for the determination of desloratadine and its metabolites in various matrices. These methodologies facilitate accurate and efficient analysis crucial for pharmaceutical quality control and research (Belal et al., 2016).
Enzyme Inhibition Potential
- Selective Inhibition of UGT2B10 : Desloratadine has been identified as a selective inhibitor of the enzyme UGT2B10, an important aspect considering drug interactions and metabolic pathways (Kazmi et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
14-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-6-5-13-3-4-15-2-1-9-22-19(15)18(17(13)12-16)14-7-10-21-11-8-14/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJJLWDKUCVCNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437290 |
Source


|
| Record name | 8-Dechloro-9-chloro Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Dechloro-9-chloro Desloratadine | |
CAS RN |
117811-13-9 |
Source


|
| Record name | 8-Dechloro-9-chloro Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

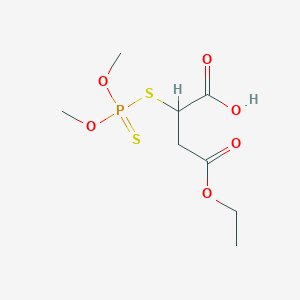
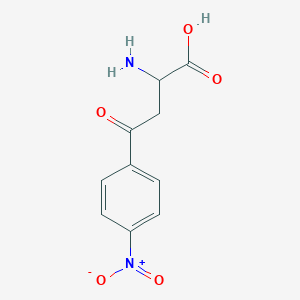
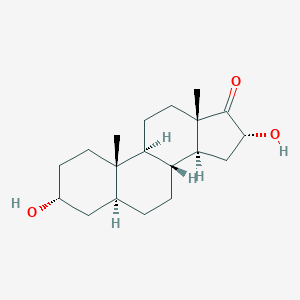
![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)
![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)
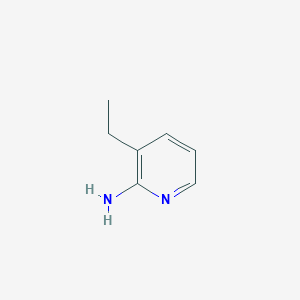
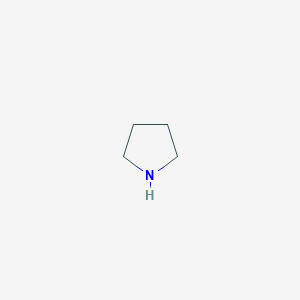
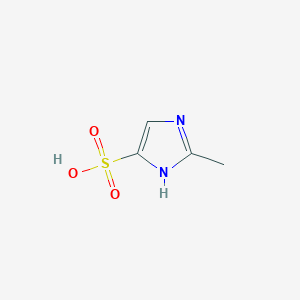
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)
